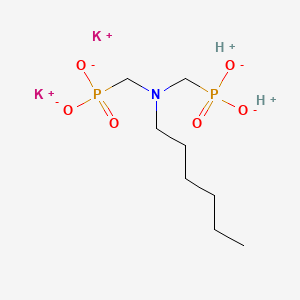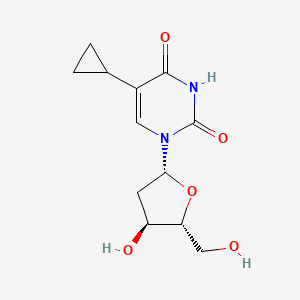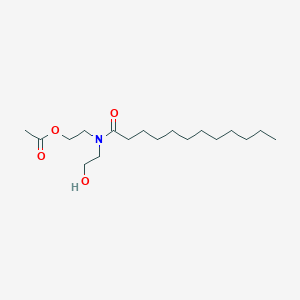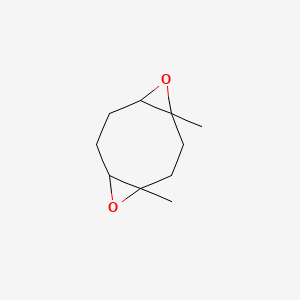
1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-5,10-dioxatricyclo(71004,6)decane is a complex organic compound with the molecular formula C10H16O2 It is characterized by its unique tricyclic structure, which includes two oxygen atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-dimethylcyclohexane with an oxidizing agent to form the desired tricyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: The methyl groups and oxygen atoms can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, resulting in a diverse array of derivatives.
Scientific Research Applications
1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane involves its interaction with molecular targets through its functional groups. The oxygen atoms and methyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its effects on various pathways.
Comparison with Similar Compounds
Similar Compounds
- Cycloocta-1,5-diene dioxide
- 1,2:5,6-Diepoxycyclooctane
- Octahydro-2,6-cyclo-pyrano(3,2-b)pyran
Uniqueness
1,4-Dimethyl-5,10-dioxatricyclo(71004,6)decane is unique due to its specific tricyclic structure and the presence of two methyl groups, which differentiate it from other similar compounds
Properties
CAS No. |
94231-80-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1,4-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H16O2/c1-9-5-6-10(2)8(12-10)4-3-7(9)11-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
HCDDNRCTUCHEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3(C(O3)CCC1O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


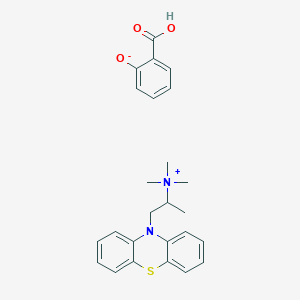

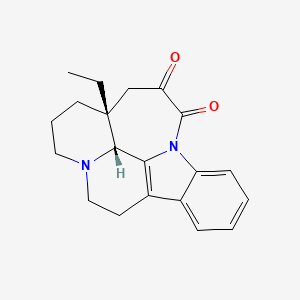

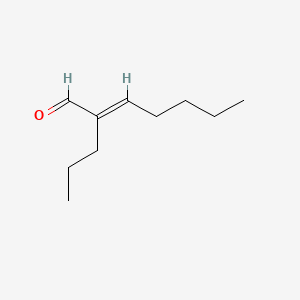
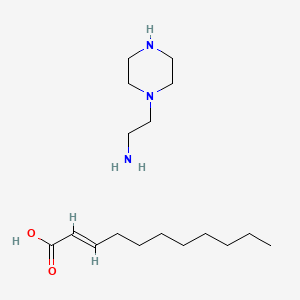
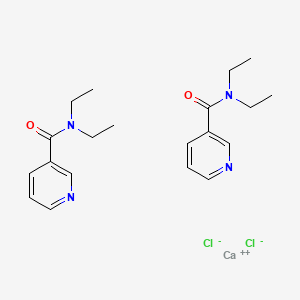
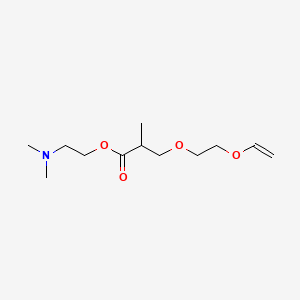
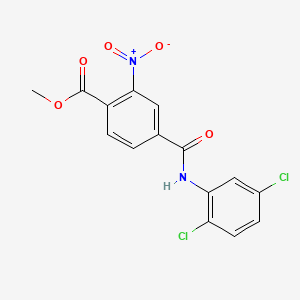

![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
